methyl 4-(2-fluorophenyl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate
Overview
Description
Methyl 2-(2-fluorophenyl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of methyl 2-(2-fluorophenyl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate involves multiple steps. One common method starts with the preparation of β-enaminones through a solvent-free condensation reaction of methyl ketones with N,N-dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation . The subsequent steps involve cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core, followed by functionalization to introduce the fluorophenyl and methyl groups .
Chemical Reactions Analysis
Methyl 2-(2-fluorophenyl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a CDK2 inhibitor, showing promising cytotoxic activities against various cancer cell lines.
Materials Science: Pyrazolo[1,5-a]pyrimidines are used as fluorophores in optical applications due to their tunable photophysical properties.
Industrial Chemistry: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 2-(2-fluorophenyl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate involves its interaction with molecular targets such as CDK2/cyclin A2. It inhibits the enzymatic activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s fluorophore properties are attributed to intramolecular charge transfer (ICT) processes, which enhance its absorption and emission behaviors .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. These compounds share a similar core structure but differ in their functional groups and biological activities. For example:
Pyrazolo[3,4-d]pyrimidines: Known for their antitumor and antileukemia activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Act as potent and selective adenosine receptor antagonists.
Methyl 2-(2-fluorophenyl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate stands out due to its unique combination of fluorophenyl and methyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(2-fluorophenyl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2/c1-10-8-11(2)21-17-16(10)18-22-14(12-6-4-5-7-13(12)20)9-15(19(25)26-3)24(18)23-17/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQOJTSSZXBNOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C4=CC=CC=C4F)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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